1,3-Dioleyl-2-docosahexaenoyl Glycerol
Description
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Properties
Molecular Formula |
C₆₁H₁₀₆O₄ |
|---|---|
Molecular Weight |
903.49 |
Origin of Product |
United States |
Substrate Availability:the Rate of Synthesis is Highly Dependent on the Intracellular Pools of the Specific Acyl Coa Donors: Oleoyl Coa and Docosahexaenoyl Coa Dha Coa .
DHA Synthesis: The availability of DHA is a major rate-limiting factor. The synthesis of DHA from its precursor, α-linolenic acid, is controlled by a series of desaturase and elongase enzymes. The FADS2 gene, which encodes the Δ6-desaturase, is a key regulatory point. ocl-journal.org The expression of FADS2 is subject to feedback regulation by dietary polyunsaturated fatty acids. ocl-journal.org High intracellular levels of DHA can cause a dose-dependent feedback inhibition of the FADS2 promoter, thereby downregulating its own synthesis. ocl-journal.org
Oleic Acid Synthesis: The production of oleic acid is also regulated, ensuring an adequate supply for the acylation of the sn-1 and sn-3 positions.
Enzymatic Regulation:the Activity of the Enzymes in the Kennedy Pathway is a Primary Site of Regulation.
Enzyme Specificity: The specific structure of 1,3-Dioleyl-2-docosahexaenoyl Glycerol (B35011) is determined by the substrate specificity of the acyltransferases.
LPAAT: The incorporation of DHA at the sn-2 position is a critical step. While many plant LPAATs show a low preference for DHA-CoA, certain LPAATs, such as those from the alga Schizochytrium or the fungus Mortierella alpina, exhibit high specificity for DHA-CoA, making them effective catalysts for this reaction. nih.govplos.orgsemanticscholar.org The expression of a specific LPAAT isoform with high selectivity for DHA-CoA is therefore a key regulatory point.
DGAT: The final acylation step is catalyzed by DGAT. The activity and specificity of DGAT enzymes can be influenced by the composition of both the acyl-CoA donor pool and the diacylglycerol acceptor. slu.se For instance, studies on sunflower and safflower DGATs show different preferences for oleoyl-CoA (18:1-CoA) versus linoleoyl-CoA (18:2-CoA), indicating that DGAT isoforms possess distinct substrate specificities that can direct the synthesis of specific TAG molecules. nih.gov
Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is controlled by various transcription factors. Peroxisome proliferator-activated receptor α (PPARα), in a heterodimer with the retinoid X receptor α (RXRα), can modulate the transcription of the FADS2 gene, thereby controlling DHA availability. ocl-journal.org Hormonal signals and metabolic status can influence the activity of these transcription factors.
Allosteric and Post-Translational Modifications: The activity of enzymes like GPAT and DGAT can be modulated by allosteric effectors and post-translational modifications such as phosphorylation. For example, DGAT1 has consensus sequences for protein kinase A (PKA) phosphorylation, suggesting its activity could be regulated by cAMP-mediated signaling pathways. aocs.org
Research Findings on Substrate Specificity
| Enzyme | Substrate | Research Finding |
| LPAAT | DHA-CoA | LPAATs from Mortierella alpina and Emiliania huxleyi show a high preference for DHA-CoA acylation onto oleoyl-lysophosphatidic acid. nih.gov |
| LPAAT | DHA-CoA | Expression of LPAATs from the alga Schizochytrium in transgenic plants significantly increased the accumulation of DHA at the sn-2 position of TAG. plos.orgsemanticscholar.org |
| LPAAT | Oleoyl-CoA | Rapeseed microsomal LPAAT isoforms exhibit a preference for oleoyl-CoA over palmitoyl-CoA. nih.gov |
| DGAT | Oleoyl-CoA | Safflower DGAT shows a higher activity with 18:1-CoA (oleoyl-CoA) compared to 18:2-CoA. nih.gov |
| PDAT (Phospholipid:diacylglycerol acyltransferase) | Acyl groups from Phosphatidylcholine | An alternative acyl-CoA-independent pathway for TAG synthesis exists, where PDAT transfers an acyl group from the sn-2 position of a phospholipid to DAG. nih.gov |
Metabolism, Turnover, and Distribution of 1,3 Dioleyl 2 Docosahexaenoyl Glycerol
Enzymatic Hydrolysis and Lipolysis Mechanisms
The breakdown of 1,3-Dioleyl-2-docosahexaenoyl Glycerol (B35011) is a multi-step process involving a series of specific lipolytic enzymes, each with distinct roles and positional preferences on the glycerol backbone.
Intestinal Lipase (B570770) Activity and Hydrolysis (Mechanistic Focus)
The initial site of 1,3-Dioleyl-2-docosahexaenoyl Glycerol metabolism is the small intestine, where pancreatic lipases are the primary catalysts for hydrolysis. lumenlearning.comlibretexts.org These enzymes exhibit a strong regioselectivity, preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol molecule. awsli.com.brnih.gov This specificity is crucial for the metabolic fate of this structured TAG.
The hydrolysis mechanism involves the cleavage of the two oleic acid molecules from the sn-1 and sn-3 positions, resulting in the formation of two free oleic acid molecules and one 2-docosahexaenoyl-monoacylglycerol (2-DHA-MAG) molecule. awsli.com.br This specific monoacylglycerol form is then readily absorbed by the enterocytes. mdpi.com Studies have demonstrated that the presence of DHA at the sn-2 position enhances its absorption and subsequent incorporation into tissues compared to when it is located at the sn-1 or sn-3 positions. mdpi.comnih.govresearchgate.net This is because the 2-monoacylglycerol form is a more efficient substrate for the synthesis of new triacylglycerols within the intestinal cells. lumenlearning.com
Table 1: Positional Specificity of Intestinal Lipase on this compound
| Enzyme | Action | Products of Hydrolysis | Significance |
| Pancreatic Lipase | Preferentially hydrolyzes sn-1 and sn-3 positions | 2-docosahexaenoyl-monoacylglycerol (2-DHA-MAG), 2 molecules of Oleic Acid | Preserves DHA at the sn-2 position, enhancing its bioavailability. mdpi.comnih.gov |
Intracellular Lipases and Positional Specificity (e.g., Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), Monoacylglycerol Lipase (MGL))
Once absorbed and re-esterified into chylomicrons, the fatty acids from this compound can be stored in various tissues, primarily adipose tissue, within lipid droplets. The mobilization of these stored fats is orchestrated by a cascade of intracellular lipases.
Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the initial step of triacylglycerol hydrolysis. researchgate.netmdpi.com Interestingly, under basal conditions, ATGL exhibits a preference for hydrolyzing the fatty acid at the sn-2 position of the glycerol backbone. nih.govnih.gov This would suggest that in the turnover of stored this compound, ATGL could directly release DHA. However, upon stimulation by its co-activator CGI-58, ATGL's selectivity expands to include the sn-1 position. nih.govnih.govpnas.org
Hormone-Sensitive Lipase (HSL) acts sequentially after ATGL, showing a preference for diacylglycerol substrates. researchgate.netmdpi.com It primarily hydrolyzes the sn-1 and sn-3 positions. pnas.org Therefore, if ATGL first removes DHA from the sn-2 position, HSL would then act on the resulting 1,3-dioleyl-glycerol.
Monoacylglycerol Lipase (MGL) completes the lipolytic cascade by hydrolyzing the final monoacylglycerol into a free fatty acid and glycerol. researchgate.net
Table 2: Action of Intracellular Lipases on Stored this compound
| Enzyme | Substrate Preference | Action on this compound Moiety |
| ATGL | Triacylglycerols (sn-2 preference, expands to sn-1 with co-activator) nih.govnih.govpnas.org | Initiates lipolysis, potentially by hydrolyzing DHA from the sn-2 position. |
| HSL | Diacylglycerols (sn-1 and sn-3 preference) pnas.org | Hydrolyzes the remaining di-oleoyl-glycerol after ATGL action. |
| MGL | Monoacylglycerols | Hydrolyzes the final mono-oleoyl-glycerol. |
Extracellular Lipoprotein Lipase (LPL) and Hydrolysis
After being packaged into chylomicrons in the intestine, this compound enters the bloodstream. Here, Lipoprotein Lipase (LPL) , an enzyme anchored to the endothelial surface of capillaries in tissues like adipose tissue and muscle, plays a critical role. nih.govnih.gov Similar to pancreatic lipase, LPL primarily hydrolyzes triacylglycerols at the sn-1 and sn-3 positions. awsli.com.br
This action releases the two oleic acid molecules for uptake by peripheral tissues, while the resulting 2-DHA-MAG is largely incorporated into the core of the chylomicron remnant. nih.gov These remnants are then cleared by the liver. Studies have shown that DHA supplementation can increase LPL activity, which may facilitate the clearance of triglyceride-rich lipoproteins. nih.gov
Fate of Released Fatty Acids and Glycerol Backbone
Following the complete hydrolysis of this compound, its constituent parts—two molecules of oleic acid, one molecule of docosahexaenoic acid, and one glycerol molecule—are directed to various metabolic pathways.
The released oleic acid and DHA can be taken up by cells and utilized for several purposes. They can be oxidized via β-oxidation to generate ATP for energy, re-esterified into new triacylglycerols for storage, or incorporated into phospholipids (B1166683), which are essential components of cellular membranes. lumenlearning.comnih.govmdpi.com
The glycerol backbone released into the bloodstream is primarily taken up by the liver. libretexts.orgfiveable.me In the liver, it is phosphorylated by glycerol kinase to form glycerol-3-phosphate. fiveable.me This intermediate can then be converted to dihydroxyacetone phosphate (B84403) (DHAP), which can enter the glycolysis pathway to be used for energy or the gluconeogenesis pathway to be converted into glucose. lumenlearning.comyoutube.com
Tissue-Specific Distribution and Accumulation Research
The unique structure of this compound, with DHA at the sn-2 position, significantly influences its distribution and accumulation in specific tissues, most notably the central nervous system.
Central Nervous System Uptake and Metabolism
The brain has a high demand for DHA, as it is a critical structural component of neuronal membranes and is involved in various neurological functions. nih.gov However, the brain's ability to synthesize DHA is limited, making it reliant on uptake from the circulation. nih.gov
Research indicates that the form in which DHA is delivered to the brain is crucial. Studies in animal models have shown that dietary supplementation with structured triacylglycerols containing DHA at the sn-2 position leads to higher levels of DHA in brain phospholipids compared to diets with randomly distributed DHA. nih.govresearchgate.netnih.gov This suggests that the absorption of DHA as 2-DHA-MAG from this compound facilitates its transport across the blood-brain barrier and subsequent incorporation into brain tissue. researchgate.netmdpi.comresearchgate.net
Once in the brain, the glycerol component can also be metabolized by neuronal cells. nih.gov Studies have shown that neurons can take up and metabolize glycerol, indicating the presence of glycerol kinase and glycerol-3-phosphate dehydrogenase in these cells. nih.gov The released fatty acids, including DHA, are vital for maintaining the integrity and function of neuronal membranes and for the synthesis of signaling molecules. nih.govrupress.org Research has highlighted that disruptions in fatty acyl metabolism in the brain are associated with various neurological conditions. dovepress.com
Ocular Tissue Enrichment and Turnover
The vertebrate retina is exceptionally rich in long-chain polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). nih.gov This enrichment is crucial for maintaining the structure and function of photoreceptor outer segment membranes. The specific triacylglycerol this compound, a structured lipid containing DHA at the sn-2 position, is part of the complex lipid environment of the retina. The maintenance of high DHA levels is a dynamic process involving both de novo synthesis and significant turnover and remodeling of existing glycerolipids. nih.gov
Studies on rat and frog retinas have shown that the unique molecular species of glycerolipids are formed not just through initial synthesis but also through continuous molecular rearrangement and differential turnover. nih.gov Research using radiolabeled precursors like [2-3H]-glycerol has demonstrated the de novo synthesis of various glycerolipid molecular species. nih.gov In rat retinas, there is a notable de novo synthesis of species containing two DHA molecules (di-22:6). nih.gov However, this de novo synthesis alone does not account for the high concentration of DHA found in rod photoreceptor outer segments, highlighting the critical role of lipid turnover and remodeling pathways. nih.gov
The process of turnover is also influenced by factors such as aging. In aged rat retinas, there is a significant decrease in the amount of DHA-containing phospholipids, especially choline (B1196258) and serine glycerophospholipids. nih.gov This decline is not compensated by an increase in other polyunsaturated fatty acids. nih.gov Investigations into the metabolic basis for this age-related decrease show that the de novo biosynthetic pathways for lipids from glycerol are not impaired. nih.gov In fact, the incorporation of radiolabeled DHA is significantly stimulated in the retinas of older animals, particularly into the lipid classes that show the greatest DHA depletion. nih.gov This suggests that the issue is not with the enzymatic machinery for synthesis and turnover, but rather with a reduced availability of DHA within the retina, possibly due to a defect in its synthesis pathway, such as the activity of the delta 4 desaturase enzyme. nih.gov
Table 1: Key Findings on DHA Metabolism in the Retina
| Research Focus | Key Findings | Organism | Reference |
|---|---|---|---|
| De Novo Synthesis & Remodeling | Retinal glycerolipids are maintained by a combination of de novo synthesis, molecular rearrangement, and differential turnover. | Rat, Frog | nih.gov |
| Aging and DHA Levels | DHA content in retinal phospholipids decreases with age. | Rat | nih.gov |
| DHA Incorporation with Age | The incorporation of exogenous DHA into retinal lipids is stimulated in aged retinas. | Rat | nih.gov |
Hepatic and Adipose Tissue Dynamics
The liver and adipose tissue are central to the metabolism of structured triacylglycerols like this compound. The specific positioning of DHA at the sn-2 position influences its absorption, distribution, and metabolic fate. When consumed, these structured lipids undergo digestion and the resulting fatty acids and monoglycerides (B3428702) are absorbed. The liver plays a primary role in processing these absorbed lipids, re-esterifying them into new triacylglycerols, and incorporating them into lipoproteins for transport to other tissues.
Studies in hamsters have shown that feeding a diet containing triacylglycerols with DHA structured at the sn-2 position leads to a greater assimilation of n-3 PUFAs in tissues like the liver compared to diets with fish oil where DHA is randomly distributed. nih.gov This improved incorporation suggests that the sn-2 position protects DHA from being immediately oxidized in the liver, allowing for its greater distribution to other tissues. nih.gov Similarly, in newborn rats fed structured triacylglycerols with DHA at the sn-2 position, DHA levels remained constant in liver phosphatidylcholines and phosphatidylethanolamines, while they decreased in a reference group. nih.gov
Adipose tissue acts as a major storage site for excess fatty acids. When dietary intake of DHA exceeds immediate energy or structural needs, it can be stored in adipose tissue triacylglycerols. nih.gov Research in newborn rats showed that dietary supplementation with structured DHA led to an increase in DHA levels in adipose tissue over the study period, suggesting that a surplus was being stored. nih.gov The dynamics between adipose tissue and the liver are crucial; fatty acids released from adipocytes through lipolysis are transported to the liver, influencing the hepatic lipidome. nih.gov This inter-organ crosstalk highlights the role of adipose tissue in regulating lipid availability for the liver and other organs. nih.gov
Table 2: Effects of Structured DHA-Triacylglycerols on Liver and Adipose Tissue
| Organism | Dietary Intervention | Key Outcome in Liver | Key Outcome in Adipose Tissue | Reference |
|---|---|---|---|---|
| Hamster | Structured TAG with sn-2 DHA | Improved assimilation of n-3 PUFAs. | Not specified. | nih.gov |
Transport Mechanisms and Lipoprotein Association
The transport of this compound and its metabolic products through the aqueous environment of the bloodstream is facilitated by their incorporation into lipoproteins. After absorption from the intestine, dietary lipids are packaged into chylomicrons. In the bloodstream, lipoprotein lipase acts on these chylomicrons, releasing fatty acids and monoglycerides that can be taken up by peripheral tissues. The remnants of the chylomicrons are then cleared by the liver.
The liver, in turn, packages endogenous and dietary-derived lipids into very-low-density lipoproteins (VLDLs) for export to other tissues. nih.gov Triacylglycerols are the primary lipid component of VLDLs. nih.gov Therefore, this compound, once processed and re-esterified in the liver, would be transported within VLDL particles. Studies have shown that diets enriched with structured triacylglycerols containing sn-2 DHA can favorably modulate blood lipid profiles, which is a direct reflection of lipoprotein metabolism. nih.gov
While direct transport of the intact triacylglycerol is a key mechanism, the transport of its constituent fatty acids, particularly DHA, is also critical, especially for reaching tissues like the brain and retina. A primary transport mechanism for DHA across the blood-brain barrier is via the transporter MFSD2A (Major facilitator superfamily domain containing 2A). nih.gov This transporter does not move triacylglycerols, but rather lysophosphatidylcholine, to which DHA is esterified. nih.gov This implies that for DHA from this compound to reach the brain, it must first be hydrolyzed from the glycerol backbone and then re-esterified into a lysophospholipid, likely in the liver, before being transported in the blood and taken up by MFSD2A. nih.gov
Turnover Rates and Half-Life Studies in Experimental Systems
The turnover rate of a molecule refers to the speed at which it is replaced, reflecting the balance between its synthesis and degradation. For a complex lipid like this compound, turnover can be assessed by tracking its constituent parts, such as the glycerol backbone or the individual fatty acids. The half-life, or the time it takes for half of the quantity of the compound to be metabolized or removed from a biological system, is a key parameter in understanding its metabolic dynamics.
In broader metabolic systems, the fatty acids from this compound will enter various metabolic pools. Oleic acid can be used for energy through beta-oxidation or stored. DHA is preferentially incorporated into phospholipids in cell membranes, particularly in the nervous system and retina. The rate of its removal from these membranes (turnover) is linked to metabolic activity, oxidative stress, and the availability of new DHA to take its place.
Cellular and Molecular Mechanisms of Action
Role as a Precursor for Bioactive Lipid Metabolites
The liberation of docosahexaenoic acid from the glycerol (B35011) backbone is a critical first step in its function as a precursor molecule. The position of DHA at the sn-2 position is significant for its bioavailability. During digestion, pancreatic lipases preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions. nih.govwikipedia.org This results in the formation of 2-docosahexaenoyl-glycerol, which is readily absorbed by intestinal cells and subsequently reacylated, preserving the DHA content for transport and tissue incorporation. nih.govnih.gov Studies in hamsters have shown that DHA structured at the sn-2 position of triacylglycerols leads to improved incorporation of DHA into tissues like the liver, erythrocytes, and brain compared to other forms of DHA supplementation. nih.govresearchgate.net
Eicosanoid and Docosanoid Pathway Intersections (e.g., Resolvins, Protectins, Maresins)
Once bioavailable, DHA serves as a substrate for several enzymatic pathways that generate potent signaling molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. researchgate.net These molecules play a crucial role in the active resolution of inflammation.
The biosynthesis of these SPMs from DHA involves enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). For instance, 15-lipoxygenase (15-LOX) can oxygenate DHA to produce 17S-hydroperoxy-DHA (17S-HpDHA), a key intermediate. nih.gov This intermediate can then be further converted into resolvins of the D-series or protectins. The synthesis of D-series resolvins and protectins often involves the action of 5-LOX as well. nih.gov Maresins are another class of SPMs derived from DHA, primarily synthesized in macrophages via the 12-lipoxygenase pathway.
The production of these mediators is a key mechanism by which DHA exerts its anti-inflammatory and pro-resolving effects. For example, protectin D1 (also known as neuroprotectin D1 when acting in the nervous system) has been shown to have potent anti-inflammatory actions. nih.gov Resolvins can decrease leukocyte infiltration at sites of inflammation, while maresins can inhibit the production of pro-inflammatory cytokines.
It is important to note that DHA can also competitively inhibit the metabolism of arachidonic acid (an omega-6 fatty acid) by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.gov
Table 1: Bioactive Lipid Metabolites Derived from Docosahexaenoic Acid (DHA)
| Class of Metabolite | Key Precursor | Primary Synthesizing Enzymes | Example Molecules |
| Resolvins (D-series) | Docosahexaenoic Acid (DHA) | 15-LOX, 5-LOX, COX-2 (aspirin-triggered) | Resolvin D1, Resolvin D2 |
| Protectins | Docosahexaenoic Acid (DHA) | 15-LOX | Protectin D1 (Neuroprotectin D1) |
| Maresins | Docosahexaenoic Acid (DHA) | 12-LOX | Maresin 1, Maresin 2 |
Phospholipid Remodeling and Membrane Integration
Following its absorption and distribution, DHA released from 1,3-Dioleyl-2-docosahexaenoyl Glycerol is extensively incorporated into the phospholipids (B1166683) of cellular membranes. clevelandclinic.org This process of phospholipid remodeling is crucial for maintaining the structural and functional integrity of cells, particularly in tissues like the brain and retina where DHA is highly concentrated. clevelandclinic.orgnih.gov
The incorporation of DHA into membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), significantly alters the biophysical properties of the membrane. nih.gov Due to its high degree of unsaturation, DHA increases membrane fluidity, flexibility, and permeability. nih.gov These changes can influence the function of integral membrane proteins, including receptors, ion channels, and enzymes. nih.govnih.gov For example, the presence of DHA in membranes can affect the formation of lipid rafts, which are specialized microdomains involved in signal transduction. nih.gov The unique structure of DHA is thought to facilitate the conformational changes in membrane proteins like rhodopsin, which is essential for vision. nih.gov
Studies have demonstrated that the form in which DHA is delivered can impact its incorporation into membranes. For instance, DHA from phospholipids may be more efficiently incorporated into some tissues compared to triacylglycerol forms. mdpi.com However, the high bioavailability of DHA from the sn-2 position of structured triglycerides like this compound ensures a ready supply for this critical membrane integration. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
The docosahexaenoic acid component of this compound, as well as its metabolites, can directly and indirectly modulate a variety of intracellular signaling pathways that govern gene expression, cell survival, and inflammatory responses.
Nuclear Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR))
DHA has been identified as a natural ligand for several nuclear receptors, which are transcription factors that regulate the expression of genes involved in metabolism and inflammation. psu.edu
Peroxisome Proliferator-Activated Receptors (PPARs): DHA can bind to and activate all three PPAR subtypes (α, β/δ, and γ). psu.edu PPARα activation is associated with increased fatty acid oxidation and a reduction in circulating triglycerides. nih.govnih.gov PPARγ is involved in lipid storage and has anti-inflammatory effects. psu.edu The activation of PPARs by DHA is a key mechanism underlying its beneficial effects on lipid metabolism. psu.edu
Retinoid X Receptors (RXRs): DHA has been identified as an endogenous ligand for RXRs in the brain. nih.govnih.gov RXRs form heterodimers with other nuclear receptors, including PPARs and LXRs, and are central to their function. psu.edumdpi.com By activating RXR, DHA can influence a wide array of signaling pathways critical for neural function and development. nih.govnih.gov
Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR): While the direct interaction with LXR is debated, with some studies suggesting fatty acids antagonize its activity, the role of DHA as an RXR ligand implies an indirect influence on LXR signaling. psu.edu Some evidence also suggests that DHA can bind to FXR, a key regulator of bile acid and lipid metabolism. psu.edu
Table 2: Nuclear Receptor Activation by Docosahexaenoic Acid (DHA)
| Nuclear Receptor | Type of Interaction | Key Associated Functions |
| PPARα | Direct Agonist | Fatty acid oxidation, triglyceride reduction |
| PPARβ/δ | Direct Agonist | Fatty acid metabolism |
| PPARγ | Direct Agonist | Adipocyte differentiation, anti-inflammatory |
| RXR | Direct Agonist | Heterodimerization partner for other nuclear receptors, neuronal function |
| FXR | Potential Agonist | Bile acid and lipid metabolism |
G-Protein Coupled Receptor (GPCR) Ligand Interactions
DHA and its metabolites can also act as signaling molecules through G-protein coupled receptors (GPCRs). A notable example is the GPR120 (also known as Free Fatty Acid Receptor 4), which is expressed in adipose tissue and macrophages. frontiersin.org Activation of GPR120 by DHA has been shown to mediate potent anti-inflammatory effects. nih.gov This signaling pathway can lead to the inhibition of pro-inflammatory cascades. nih.gov Furthermore, the digestion product of triglycerides, 2-monoacylglycerols like 2-oleoyl glycerol, can activate GPR119, another GPCR involved in metabolic regulation. nih.gov The presence of oleic acid at the sn-1 and sn-3 positions of this compound suggests that its digestion products could potentially engage with such pathways.
Kinase Cascades and Downstream Effectors (e.g., Akt, PKC, Raf-1)
DHA has been shown to influence several key protein kinase signaling cascades that are central to cell survival, proliferation, and inflammation.
Akt Pathway: DHA can promote neuronal survival by positively modulating the PI3K/Akt signaling pathway. nih.gov It facilitates the translocation of Akt to the cell membrane and its subsequent phosphorylation and activation. This effect is partly mediated by DHA's ability to increase the levels of phosphatidylserine (B164497) in the membrane, which helps recruit Akt. nih.gov
Protein Kinase C (PKC): The effects of DHA on PKC are complex and appear to be isoform-specific. Some research indicates that DHA can inhibit the activity of certain PKC isoforms. researchgate.net Conversely, other studies have shown that DHA can activate PKCγ and PKCδ, potentially by interacting with the phosphatidylserine binding site, which can lead to downstream effects such as the production of reactive oxygen species and apoptosis in certain cancer cell lines. nih.gov
Raf-1 Pathway: The Raf-1/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation and differentiation. DHA has been observed to inhibit this pathway in some contexts, which may contribute to its anti-proliferative effects. researchgate.netresearchgate.net The inhibition of Raf-1 kinase by RKIP (Raf-1 Kinase Inhibitor Protein) can be modulated by PKC, suggesting a potential point of cross-talk for DHA's influence. researchgate.net
Influence on Gene Expression and Transcriptional Regulation
The biological impact of this compound is significantly driven by the fatty acids released during its metabolism, particularly the omega-3 polyunsaturated fatty acid (PUFA), DHA. Fatty acids are potent modulators of gene expression, primarily by interacting with and controlling the activity of key transcription factors that regulate metabolic and inflammatory pathways.
The primary mechanisms by which the constituent fatty acids of this triacylglycerol, especially DHA, are thought to influence gene expression include:
Regulation of Peroxisome Proliferator-Activated Receptors (PPARs) : DHA is a known natural ligand and activator of PPARs, particularly the PPARα and PPARγ isoforms. Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation. Meanwhile, PPARγ activation, particularly in adipose tissue, is associated with triacylglycerol (TAG) synthesis and storage. nih.gov
Modulation of Sterol Regulatory Element-Binding Proteins (SREBPs) : DHA has been shown to suppress the maturation and activity of SREBP-1c, a major transcriptional regulator of lipogenesis (fat synthesis) in the liver. nih.gov By inhibiting SREBP-1c, DHA effectively downregulates the expression of genes responsible for synthesizing new fatty acids and triacylglycerols, thereby reducing lipid accumulation.
Interaction with other Transcription Factors : Beyond PPARs and SREBPs, DHA can influence other transcription factors involved in cellular processes. While not directly studied for this specific triacylglycerol, the general effects of its constituent fatty acids provide a strong indication of its potential regulatory roles.
The table below summarizes the key transcription factors known to be modulated by DHA and their primary functions.
| Transcription Factor | Primary Function | Effect of DHA |
| PPARα | Upregulates fatty acid oxidation genes | Activation |
| PPARγ | Promotes TAG synthesis and adipogenesis | Activation nih.gov |
| SREBP-1c | Upregulates genes for lipogenesis | Suppression nih.gov |
| ChREBP | Regulates glucose-responsive lipogenic genes | Inhibition |
| NF-κB | Mediates pro-inflammatory gene expression | Inhibition |
Mechanisms of Impact on Organelle Function (e.g., Mitochondria, Endoplasmic Reticulum)
The specific fatty acid composition of this compound has profound implications for the function of cellular organelles, most notably the mitochondria and the endoplasmic reticulum (ER).
Mitochondria: Mitochondria are central to cellular energy metabolism and are significantly influenced by the types of fatty acids available. The DHA component of the triacylglycerol can be incorporated into mitochondrial membranes, altering their physical properties and the function of associated proteins.
Mitochondrial Bioenergetics : The glycerol-3-phosphate (G3P) backbone, a metabolite of triacylglycerol catabolism, can be utilized by mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). nih.gov This enzyme is part of the glycerophosphate shuttle, which transfers reducing equivalents from cytosolic NADH directly into the mitochondrial electron transport chain, contributing to cellular respiration. nih.govplos.org mGPDH is an important link between carbohydrate and lipid metabolism and is highly expressed in tissues with variable energy demands. plos.org
Membrane Composition and Fluidity : Incorporation of the long-chain, highly unsaturated DHA into the mitochondrial inner membrane can increase its fluidity. This may affect the efficiency of the electron transport chain and modulate the production of reactive oxygen species (ROS).
Endoplasmic Reticulum (ER): The ER is the primary site of protein and lipid synthesis, including the assembly of triacylglycerols. nih.gov An imbalance in lipid composition or an overload of unfolded proteins can lead to ER stress.
Alleviation of ER Stress : DHA has been demonstrated to protect against ER stress. nih.gov It can block the overload of calcium (Ca²⁺) stores in the ER and attenuate the expression of ER stress markers. nih.gov Conditions like glucose deprivation or the accumulation of misfolded proteins can trigger ER stress, which in turn can induce inflammation and apoptosis. nih.govfrontiersin.org By modulating ER calcium homeostasis and reducing the unfolded protein response, the DHA component of this triacylglycerol likely contributes to maintaining ER integrity. nih.gov
Structure-Activity Relationships: Positional Isomerism and Fatty Acyl Chain Influence on Function
The biological activity of a triacylglycerol is not only determined by its fatty acid composition but also by the specific position (sn-1, sn-2, or sn-3) each fatty acid occupies on the glycerol backbone. This is known as positional isomerism or stereospecificity. nih.govmdpi.com
Influence of Positional Isomerism: The arrangement of oleic acid at the sn-1 and sn-3 positions and DHA at the sn-2 position in this compound is critical for its digestion, absorption, and subsequent metabolic fate.
During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids. mdpi.comaocs.org The remaining structure is a 2-monoacylglycerol (in this case, 2-docosahexaenoyl-glycerol), which is readily absorbed by intestinal cells. mdpi.com This is significant because fatty acids absorbed as 2-monoacylglycerols are more efficiently re-esterified back into triacylglycerols within the enterocytes and incorporated into chylomicrons for transport into the bloodstream.
Research on other structured triacylglycerols has shown that the fatty acid at the sn-2 position largely dictates the structure of the triacylglycerols circulating in the blood post-absorption. nih.gov Studies on Atlantic salmon have shown that DHA is naturally enriched at the sn-2 position of their tissue triacylglycerols. nih.gov Furthermore, some research suggests that DHA esterified at the sn-2 position may have more potent effects on lowering serum cholesterol and triacylglycerol levels compared to when it is located at the outer positions. nih.gov
Oleic Acid (18:1 n-9) : As a monounsaturated fatty acid, oleic acid contributes to membrane fluidity and is a major component of membrane phospholipids. Its presence at the sn-1 and sn-3 positions ensures efficient cleavage by pancreatic lipase.
Docosahexaenoic Acid (DHA; 22:6 n-3) : As a major omega-3 PUFA, DHA is crucial for brain and retinal function. nih.gov Its placement at the sn-2 position ensures its preferential absorption and delivery to tissues. nih.govnih.gov The high degree of unsaturation in DHA (six double bonds) significantly influences the physical properties of membranes into which it is incorporated. youtube.com
The table below summarizes the positional distribution of DHA in the triacylglycerols of various natural sources, highlighting the common enrichment at the sn-2 position.
| Natural Source | Percentage of DHA at sn-2 Position (of total DHA) |
| Human Breast Milk | ~50% nih.gov |
| Atlantic Salmon Fillet | ~80-86% nih.gov |
| Fish Oils (general) | Varies, but often significant |
| Algal Oils | Varies by species |
This structural design, ensuring the protected delivery of DHA, underscores the functional importance of positional isomerism in dietary triacylglycerols.
Physiological Roles and Biological Significance in Pre Clinical Models
Neurobiological Functions and Developmental Research in Animal Models
The brain has the highest concentration of DHA in the body, where it is a critical component of neuronal cell membranes. qdseawit.comresearchgate.net The delivery of DHA to the brain is significantly enhanced when it is esterified to the sn-2 position of a triacylglycerol. engineering.org.cnnih.gov This structural advantage is fundamental to its neurobiological effects observed in animal models.
DHA is integral to the structural integrity and fluidity of synaptic membranes, which is essential for normal neurotransmission. mdpi.com Its presence in phospholipids (B1166683) influences the function of membrane-bound proteins, including receptors and ion channels, thereby modulating synaptic events. nih.gov Animal studies have shown that DHA promotes synaptic plasticity and supports neurite growth and synaptogenesis. nih.gov
The enhanced bioavailability of DHA from sn-2 structured lipids leads to greater incorporation into brain phospholipids, such as phosphatidylserine (B164497) and phosphatidylcholine. qdseawit.com In preclinical models, this preferential uptake is linked to the modulation of pathways involved in memory and learning. mdpi.com For instance, DHA modulates the activity of glutamate (B1630785) transporters, which are crucial for regulating synaptic transmission. nih.gov The efficient supply of DHA, as facilitated by the sn-2 structure, is thus vital for maintaining the molecular machinery that underlies synaptic plasticity.
Neuroinflammation is a key component of many neurological disorders. DHA and its derivatives, known as docosanoids (e.g., resolvins and protectins), have potent anti-inflammatory and neuroprotective properties. nih.govmdpi.com These lipid mediators are synthesized from unesterified DHA in the brain and help to resolve inflammation. nih.gov Studies in animal models demonstrate that dietary DHA can protect against inflammatory gene expression in the brain. nih.gov
Supplementation with structured lipids containing sn-2 DHA ensures a more efficient supply of the precursor needed for the synthesis of these protective molecules. nih.govresearchgate.net Research using animal models of neuroinflammation has shown that unesterified DHA, which would be efficiently supplied from a 1,3-dioleyl-2-docosahexaenoyl glycerol (B35011) structure following digestion, is sufficient to attenuate the inflammatory response. nih.gov This modulation of neuroinflammation is a critical aspect of DHA's neuroprotective effects. nih.gov
The efficient accumulation of DHA in the brain, facilitated by its sn-2 positioning, is linked to improved cognitive and behavioral outcomes in animal studies. engineering.org.cnresearchgate.net Diets deficient in omega-3 fatty acids are associated with behavioral and neurophysiological deficits in animal models. engineering.org.cn Conversely, supplementation that effectively raises brain DHA levels can ameliorate these issues.
In a study on hamsters, a diet containing structured triacylglycerols with DHA at the sn-2 position led to significantly better incorporation of DHA into the brain compared to diets with standard fish oil. nih.govresearchgate.net This improved tissue assimilation is hypothesized to enhance the health benefits associated with DHA. nih.gov In aged rats, dietary DHA supplementation was shown to protect against memory deficits and the expression of inflammatory genes in the hippocampus and amygdala induced by a diet of processed foods. nih.gov These findings underscore the importance of not just the amount of DHA, but its structural form, in achieving positive cognitive and behavioral outcomes.
Table 1: Effects of sn-2 DHA Structured Lipids vs. Other DHA Sources in Animal Models This table is a representative summary based on findings from multiple studies and does not represent a single experiment.
| Parameter | Control (Linseed Oil) | Fish Oil (Random DHA) | sn-2 DHA Structured Lipid | Key Finding | Citation |
|---|---|---|---|---|---|
| Brain DHA Content | Baseline | Moderate Increase | Significant Increase | sn-2 structure enhances DHA incorporation into the brain. | nih.govresearchgate.net |
| Liver DHA Content | Baseline | Moderate Increase | Significant Increase | Superior assimilation of DHA in key metabolic organs. | nih.govresearchgate.net |
| Cognitive Function | Baseline | Improvement | Greater Improvement | Enhanced bioavailability may lead to better cognitive outcomes. | engineering.org.cnnih.gov |
| Neuroinflammation Markers | High (in challenge models) | Reduction | Greater Reduction | More efficient delivery of DHA may bolster anti-inflammatory pathways. | nih.govnih.gov |
Ocular Health and Retinal Function in Experimental Systems
DHA is more concentrated in the retina than in any other tissue, highlighting its indispensable role in visual function. nih.govnih.gov It is a major structural component of the photoreceptor outer segment (ROS) membranes, where the visual transduction cascade begins. arvojournals.org
The unique biophysical properties of DHA contribute to the high fluidity and flexibility of photoreceptor disc membranes. researchgate.net This is critical for the proper function of rhodopsin, the primary light-sensing molecule, and for the formation and renewal of the disc membranes themselves. nih.govresearchgate.net Studies on animal models with genetic defects in DHA-containing phospholipid synthesis show abnormal disc morphology, leading to impaired visual function. nih.gov
DHA-containing phospholipids are essential for maintaining the curved structure of the disc edges. researchgate.net A deficiency in retinal DHA, which can result from diets lacking omega-3 fatty acids, leads to dysfunctional photoreceptor cells. nih.govarvojournals.org The efficient delivery of DHA to the retina, as offered by a structured sn-2 triacylglycerol, is therefore crucial for preserving the structural integrity of these highly specialized membranes. While high levels of DHA are beneficial, they can also increase susceptibility to oxidative stress under certain conditions, highlighting the dual role of this fatty acid. nih.gov
Table 2: Role of DHA in Photoreceptor Membranes This table synthesizes findings on the function of DHA in retinal cells.
| Feature | Role of DHA | Consequence of Deficiency | Citation |
|---|---|---|---|
| Membrane Structure | Provides flexibility and fluidity; essential for proper disc morphology. | Abnormal disc shape, impaired membrane renewal. | nih.govresearchgate.net |
| Rhodopsin Function | Facilitates rapid conformational changes of rhodopsin after light absorption. | Impaired rhodopsin function and phototransduction. | nih.govarvojournals.org |
| Cell Survival | Precursor to neuroprotectin D1 (NPD1), which protects photoreceptor and RPE cells. | Reduced protection against oxidative stress and apoptosis. | nih.gov |
Visual Acuity and Retinal Electrophysiology Studies
The functional consequence of DHA's role in the retina is directly measurable through visual acuity tests and electroretinography (ERG) in animal models. The ERG measures the electrical response of the various cell types in the retina to a light stimulus. Animal models fed diets deficient in omega-3 fatty acids develop abnormal ERGs, specifically a reduction in the a-wave amplitude, which reflects photoreceptor function. nih.gov
Cardiovascular System Research in Mechanistic Models
The cardiovascular effects of 1,3-Dioleyl-2-docosahexaenoyl Glycerol are largely inferred from the well-documented actions of its components, DHA and oleic acid. These fatty acids are recognized for their influence on lipid profiles and vascular health. wikipedia.orgnih.gov
Docosahexaenoic acid (DHA) is known to play a significant role in regulating lipid homeostasis, which is critical for cardiovascular health. nih.gov A key effect observed in animal models is the lowering of plasma triglycerides. nih.gov The vasoprotective properties of n-3 fatty acids like DHA include the potential to decrease the formation of arterial plaques. nih.gov Studies suggest that DHA supplementation can improve levels of high-density lipoprotein ('good cholesterol') while lowering total cholesterol. wikipedia.org Oleic acid has also been shown to reduce levels of inflammatory markers such as C-reactive protein (CRP), which is relevant to cardiovascular disease. healthline.com The liver is central to the systemic metabolism and distribution of polyunsaturated fatty acids (PUFAs). nih.gov In experimental models, alcohol-induced changes in hepatic fatty acid levels have been observed, highlighting the liver's role in lipid-related pathologies. nih.gov
The endothelium is a critical regulator of vascular homeostasis, balancing vasodilation and vasoconstriction. nih.gov Endothelial dysfunction is considered an initial step in the development of atherosclerosis. nih.gov Pre-clinical studies suggest that DHA can improve endothelial function through several mechanisms. nih.gov It has been shown to induce the expression of endothelial nitric oxide synthase (eNOS), which stimulates the production of nitric oxide, a key vasodilator. nih.gov Furthermore, DHA can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNFα), thereby reducing inflammatory processes in the endothelium. nih.gov
The omega-3 fatty acid receptor, Free fatty acid receptor 4 (FFAR4), is activated by DHA and can block downstream inflammatory signaling pathways, contributing to its vasoprotective effects. nih.gov In overweight and mildly hyperlipidemic models, DHA, but not eicosapentaenoic acid (EPA), improved forearm blood flow, a measure of endothelial-dependent vasodilation. nih.gov Oleic acid also contributes to vascular health, with studies suggesting it reduces inflammation and oxidative stress. healthline.com
| Component | Observed Effect in Pre-clinical Models | Mechanism/Pathway | Reference |
|---|---|---|---|
| Docosahexaenoic Acid (DHA) | Lowers plasma triglycerides | Modulation of hepatic lipid metabolism | nih.gov |
| Docosahexaenoic Acid (DHA) | Improves endothelial-dependent vasodilation | Increases eNOS expression and nitric oxide production | nih.gov |
| Docosahexaenoic Acid (DHA) | Inhibits endothelial inflammation | Reduces TNFα-induced VCAM-1 expression via FFAR4 receptor | nih.gov |
| Oleic Acid (OA) | Reduces inflammatory markers (e.g., CRP) | General anti-inflammatory and antioxidant effects | healthline.com |
Immunomodulatory and Anti-inflammatory Properties in In Vitro and Animal Models
The fatty acid components of this compound, particularly DHA and oleic acid, exhibit significant immunomodulatory and anti-inflammatory properties in experimental models.
In immunosuppressive mouse models, DHA has demonstrated a remarkable ability to modulate immune responses. nih.gov It has been shown to increase the weight of the spleen and thymus, which are key immune organs. nih.govresearchgate.net At the cellular level, DHA promotes the proliferation and phagocytic activity of macrophages. nih.govresearchgate.net This activation can be mediated through the G-protein coupled receptor GPR120, which in turn influences MAPK and NF-κB signaling pathways. nih.gov Furthermore, DHA has been found to enhance the proliferation of spleen cells and the activity of natural killer (NK) cells in vivo. nih.gov In these models, DHA also increased the production of cytokines such as IL-1β, IL-2, TNF-α, and IFN-γ. nih.govresearchgate.net
Oleic acid also possesses anti-inflammatory capabilities. In vitro studies using THP-1-derived macrophages and monocytes show that oleic acid can decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10. rsc.org This effect is partly achieved by decreasing the activation of the NF-κB pathway. rsc.org A metabolite of oleic acid, oleoylethanolamide (OEA), has been shown to reduce the expression of pro-inflammatory factors, including IL-6, TNF-α, and MCP-1, in the liver by inhibiting the NLRP3 inflammasome pathway. nih.gov In activated human neutrophils, oleic acid has been reported to inhibit the production of superoxide (B77818) anion and elastase. nih.gov
| Component | Model System | Key Immunomodulatory/Anti-inflammatory Finding | Reference |
|---|---|---|---|
| Docosahexaenoic Acid (DHA) | Immunosuppressive BALB/c mice | Promoted proliferation and phagocytosis of macrophages. | nih.gov |
| Docosahexaenoic Acid (DHA) | Immunosuppressive BALB/c mice | Enhanced proliferation of spleen cells and NK cell activity. | nih.gov |
| Docosahexaenoic Acid (DHA) | Thy1-αSyn mouse model | Reduced microglial activation, suggesting an anti-inflammatory effect. | mdpi.com |
| Oleic Acid (OA) | THP-1 macrophages (in vitro) | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | rsc.org |
| Oleoylethanolamide (OEA) (from OA) | Animal models | Suppressed the NLRP3 inflammasome pathway in the liver. | nih.gov |
| Oleic Acid (OA) | Human neutrophils (in vitro) | Inhibited production of superoxide and elastase. | nih.gov |
Role in Metabolic Health and Lipid Homeostasis in Experimental Models
The metabolic influence of this compound is understood through the actions of DHA and oleic acid on key metabolic tissues like adipose tissue and the liver.
Adipose tissue is a dynamic organ crucial for whole-body energy homeostasis. frontiersin.org Both DHA and oleic acid have been shown to influence adipocyte function and lipid mobilization (lipolysis). In studies with 3T3-L1 adipocytes, prolonged exposure to oleate (B1233923) was found to enhance both basal and stimulated lipolysis. nih.gov Conversely, other research suggests that oleic acid can limit lipolysis and improve mitochondrial function in adipose tissue from periparturient dairy cows, indicating context-dependent effects. youtube.com
DHA has been shown to impact adipocytes by inhibiting the differentiation of pre-adipocytes, inducing apoptosis in postconfluent pre-adipocytes, and promoting lipolysis in mature adipocyte cell cultures. mdpi.com In aged obese female mice, DHA supplementation improved the metabolic and inflammatory status of subcutaneous white adipose tissue, evidenced by reduced adipocyte size and downregulation of inflammatory genes. unav.edu Furthermore, DHA treatment in 3T3-L1 preadipocytes decreased lipid droplet accumulation and increased the expression of molecules related to thermogenesis and mitochondrial biogenesis. nih.gov
The liver plays a central role in processing dietary and circulating fatty acids. An imbalance in hepatic fatty acid metabolism can lead to lipid accumulation and conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com Both oleic acid and DHA have been studied for their effects on liver lipid metabolism.
Oleic acid has been shown to regulate hepatic lipogenesis through signaling pathways involving Liver X Receptors (LXR). nih.gov While it can contribute to hepatic lipid accumulation, it may also protect hepatocytes from insulin (B600854) resistance. nih.gov In mouse models of NAFLD, olive oil (rich in oleic acid) profoundly reversed the condition and reduced autophagy dysfunction and endoplasmic reticulum stress in the liver tissue. nih.gov
DHA supplementation in high-fat diet-fed zebrafish was shown to reduce hepatic lipid content. frontiersin.org The mechanism involves downregulating genes related to triglyceride synthesis (like Dgat2 and Scd1) and upregulating genes involved in fatty acid β-oxidation (like Pparα). frontiersin.orgmdpi.com In obese aged female mice, a DHA-rich diet reduced liver steatosis by decreasing the expression of lipogenic genes. mdpi.com These findings suggest that DHA modifies the balance of liver lipid metabolism to reduce pathways that favor triglyceride accumulation. mdpi.com
Emerging Roles in Other Biological Systems (e.g., Renal, Reproductive)
Extensive searches of scientific literature and preclinical data have been conducted to elucidate the emerging roles of the specific structured triglyceride, this compound, in biological systems beyond its more characterized functions. The focus of this inquiry was to identify and detail its physiological roles and biological significance within the renal and reproductive systems, based on pre-clinical models.
Despite a thorough review of available data, there is currently no specific scientific information or published pre-clinical studies investigating the direct effects or metabolic fate of this compound within the renal (kidney) or reproductive systems. Research to date on structured triglycerides containing docosahexaenoic acid (DHA) has primarily centered on their impact on neurological and hepatic function, as well as their potential applications in specialized nutrition.
Consequently, as of the latest available information, the role of this compound in these other biological systems remains an uninvestigated area of research. No data from pre-clinical models are available to construct a detailed account of its physiological significance, potential mechanisms of action, or metabolic impact within these systems.
Further pre-clinical research is required to determine if this compound has any significant biological activity or physiological roles in the context of renal and reproductive health.
Data Tables
No data is available from pre-clinical models to populate tables regarding the effects of this compound on renal or reproductive systems.
Advanced Analytical Methodologies for Research on 1,3 Dioleyl 2 Docosahexaenoyl Glycerol
Lipid Extraction and Sample Preparation Techniques for Complex Matrices
The initial and critical step in the analysis of 1,3-Dioleyl-2-docosahexaenoyl Glycerol (B35011) from various sources, including biological tissues, foods, and pharmaceutical formulations, is the efficient extraction and preparation of the lipid sample. The choice of method depends on the nature of the sample matrix and the concentration of the target analyte.
Conventional Solvent Extraction: Traditional methods often involve the use of organic solvents to extract lipids. For instance, a common approach for isolating TAGs from plasma involves an initial extraction of total lipids, followed by separation of lipid classes.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the separation of lipid classes. nih.govsemanticscholar.orgaocs.orgspringernature.com It offers a rapid and efficient alternative to thin-layer chromatography for isolating TAGs. cambridge.org In a typical SPE protocol, a silica gel cartridge can be used to separate neutral lipids, like TAGs, from more polar lipids. aocs.org Non-polar lipids, including triacylglycerols, can be eluted from the SPE column using solvents like a hexane-diethyl ether mixture. aocs.org
Supercritical Fluid Extraction (SFE): SFE has emerged as a green and efficient alternative to conventional solvent extraction methods for lipids. benthamdirect.comresearchgate.nettandfonline.comingentaconnect.com Supercritical carbon dioxide (SC-CO2) is a commonly used solvent in SFE due to its non-toxic nature and the ease with which it can be removed from the extract. benthamdirect.comresearchgate.nettandfonline.com The solvent power of SC-CO2 can be modulated by adjusting pressure and temperature, allowing for the selective extraction of TAGs. tandfonline.com While SC-CO2 is effective for extracting nonpolar compounds like triacylglycerols, its efficiency for more polar lipids can be enhanced by the addition of a co-solvent such as ethanol. benthamdirect.com Investigations have also explored the use of supercritical propane, which has shown higher extraction yields for triglycerides at lower pressures compared to SC-CO2. tandfonline.comtandfonline.com
Interactive Data Table: Comparison of Lipid Extraction Techniques
Chromatographic Separation Methods
Chromatographic techniques are indispensable for the separation and analysis of complex lipid mixtures, allowing for the isolation of individual TAG species like 1,3-Dioleyl-2-docosahexaenoyl Glycerol.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of TAG isomers. nih.govresearchgate.net The choice of stationary and mobile phases is crucial for achieving optimal resolution.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common HPLC mode for TAG analysis, separating molecules based on their hydrophobicity. aocs.orgspringernature.com Separation is influenced by both the chain length and the degree of unsaturation of the fatty acid constituents. springernature.com A double bond reduces the retention time of a TAG molecule by an equivalent of approximately two methylene groups. aocs.org For the separation of TAGs in soybean oil, a non-aqueous reversed-phase gradient can be employed. youngin.com The mobile phase often consists of acetonitrile as the weak solvent and isopropanol or methyl tert-butyl ether as the strong solvent. youngin.com
Silver-Ion HPLC (Ag-HPLC): Ag-HPLC is a specialized technique that separates TAGs based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains. nih.govacs.orgnih.gov The separation relies on the reversible interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase. aocs.org This method can achieve baseline separation of regioisomeric TAG pairs with up to three double bonds and partial separation of those with four to seven double bonds. acs.org The mobile phase in Ag-HPLC often consists of a mixture of hexane, acetonitrile, and 2-propanol. acs.org
Interactive Data Table: HPLC Methods for Triacylglycerol Isomer Separation
Gas Chromatography (GC) is the standard method for determining the fatty acid composition of TAGs. nih.gov Due to the low volatility of intact TAGs, they are first converted into their more volatile fatty acid methyl esters (FAMEs) through a process of derivatization. perkinelmer.coms4science.attuhh.de
The derivatization process typically involves transesterification, where the fatty acids are cleaved from the glycerol backbone and esterified with methanol. tuhh.de This can be achieved using acid or base-catalyzed methods. nih.gov For instance, a common method involves heating the sample with sodium hydroxide in methanol, followed by esterification with methanolic boron trifluoride (BF3). nih.govrestek.com
The resulting FAMEs are then separated and quantified by GC, typically with a flame ionization detector (GC-FID). perkinelmer.coms4science.atsigmaaldrich.com The separation is based on the boiling points and polarity of the FAMEs. sigmaaldrich.com The individual FAMEs are identified by comparing their retention times to those of known standards. s4science.at For more complex samples, GC coupled with mass spectrometry (GC-MS) can be used for both quantification and structural confirmation of the fatty acids. nih.gov
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of TAGs. acs.org When coupled with chromatographic separation methods, MS allows for the unambiguous identification and quantification of specific TAGs like this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of TAGs. rupress.org In ESI-MS, TAGs are typically detected as ammoniated adducts ([M+NH4]+). acs.orgnih.gov Collision-induced dissociation (CID) of these precursor ions results in the neutral loss of ammonia and a fatty acid, generating diacylglycerol-like fragment ions. acs.org
Further fragmentation of these diacylglycerol ions (MS³) can provide information about the specific fatty acids present and their positions on the glycerol backbone. acs.org Low-energy collisionally activated dissociation of lithiated TAG adducts can also be used to distinguish between isomeric species and assign the position of fatty acid substituents. nih.gov The fragmentation patterns can reveal the relative positions of the fatty acids, as the loss of a fatty acid from the sn-2 position is often less favorable than from the sn-1 or sn-3 positions. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that has proven useful for the analysis of lipids. nih.govmdpi.commdpi.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. mdpi.com For TAG analysis, sodiated molecules ([M+Na]+) are commonly observed. bohrium.comnih.gov
MALDI-MS is a rapid method for fingerprinting the TAG composition of oils and fats. acs.org The spectra can provide information on the molecular weight of the different TAG species present in a sample. aocs.org While MALDI is often considered a qualitative technique, it can be used for quantitative analysis if proper sample preparation methods are employed to ensure good reproducibility. bohrium.com
Interactive Data Table: Mass Spectrometry Techniques for Triacylglycerol Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Positional Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of triacylglycerols, providing detailed information about their fatty acid composition and their specific positions on the glycerol backbone. nih.gov The process involves multiple stages of mass analysis, typically including the ionization of the parent molecule, selection of a specific ion, fragmentation of the selected ion, and analysis of the resulting fragment ions.
The initial step in MS/MS analysis is the ionization of the TAG molecule. Various ionization techniques can be employed, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices for lipid analysis. nih.govnih.gov Once ionized, the protonated molecule [M+H]+ or another adduct ion is isolated and subjected to collision-induced dissociation (CID). This fragmentation process breaks the ester bonds, leading to the neutral loss of fatty acids.
The key to positional analysis lies in the differential fragmentation patterns observed. The fatty acid at the sn-2 position is generally more readily cleaved than those at the sn-1 and sn-3 positions. This results in a more abundant fragment ion corresponding to the loss of the sn-2 fatty acid. By analyzing the masses of the resulting diacylglycerol-like fragment ions, the specific fatty acids at each position can be identified. For this compound, the primary fragmentation pathway would involve the loss of docosahexaenoic acid from the sn-2 position, yielding a characteristic fragment ion.
Recent advancements in MS/MS technologies, such as electron-activated dissociation (EAD), offer even more detailed structural information, including the location of double bonds within the fatty acid chains. nih.gov These sophisticated approaches are crucial for the unambiguous identification and structural elucidation of complex lipids like this compound. nih.gov
Table 1: Representative Fragment Ions in MS/MS Analysis of this compound
| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Structural Information Gained |
|---|---|---|---|
| [M+H]+ | Neutral loss of Docosahexaenoic acid (DHA) | [M+H - C22H32O2]+ | Confirms DHA at the sn-2 position |
| [M+H]+ | Neutral loss of Oleic acid (OA) | [M+H - C18H34O2]+ | Confirms OA at the sn-1 or sn-3 position |
| [DAG]+ fragments | Further fragmentation | Fatty acylium ions (e.g., C18H33O+, C22H31O+) | Confirms the identity of the fatty acids |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C-NMR), is a non-destructive technique that provides detailed structural information about triacylglycerols. mdpi.com It allows for the determination of the fatty acid composition and their positional distribution on the glycerol backbone. mdpi.comaocs.org
The chemical shifts of the carbon atoms in the glycerol backbone and the carbonyl groups of the esterified fatty acids are sensitive to their position (sn-1, sn-2, or sn-3). mdpi.com In the ¹³C-NMR spectrum of a TAG, the signals for the carbonyl carbons of the fatty acids at the sn-1 and sn-3 positions are distinct from the signal for the carbonyl carbon of the fatty acid at the sn-2 position. mdpi.com This difference in chemical shifts allows for the quantitative determination of the fatty acids at each position.
For this compound, the ¹³C-NMR spectrum would show distinct signals for the carbonyl carbons of the two oleic acid moieties at the sn-1 and sn-3 positions, and a separate signal for the carbonyl carbon of the docosahexaenoic acid at the sn-2 position. mdpi.com Furthermore, the signals from the glycerol backbone carbons can also be used to confirm the positional distribution of the fatty acids. mdpi.com
Proton NMR (¹H-NMR) can also be utilized, with the signals for the protons on the glycerol backbone providing information about the substitution pattern. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.
Table 2: Expected ¹³C-NMR Chemical Shift Regions for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Positional Information |
|---|---|---|
| Glycerol C-1, C-3 | ~62 | Correlates with fatty acids at sn-1 and sn-3 |
| Glycerol C-2 | ~69 | Correlates with fatty acid at sn-2 |
| Carbonyl C=O (sn-1, sn-3) | ~173.2 | Oleic Acid |
| Carbonyl C=O (sn-2) | ~172.8 | Docosahexaenoic Acid |
| Olefinic carbons (C=C) | ~127-132 | Characteristic of Oleic and Docosahexaenoic acids |
Quantitative Lipidomics Approaches for Positional Isomers
Quantitative lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. The analysis of positional isomers of triacylglycerols, such as distinguishing this compound from its isomers (e.g., 1,2-Dioleyl-3-docosahexaenoyl Glycerol), is a significant challenge in this field. nih.gov
Silver ion (Ag⁺)-HPLC is particularly effective for separating TAGs based on the number and position of double bonds in their fatty acid chains. researchgate.netnih.gov The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds allows for the separation of isomers that may co-elute in reversed-phase systems.
For quantification, stable isotope-labeled internal standards are often employed. These standards have the same chemical properties as the analyte of interest but a different mass, allowing for accurate quantification by mass spectrometry. By comparing the signal intensity of the endogenous this compound to that of a known amount of its labeled counterpart, its absolute concentration in a sample can be determined.
Table 3: Comparison of HPLC Techniques for the Analysis of TAG Positional Isomers
| Technique | Principle of Separation | Advantage for Positional Isomers | Limitation |
|---|---|---|---|
| Reversed-Phase HPLC | Hydrophobicity (chain length and unsaturation) | Good general separation of TAG classes | Often insufficient for resolving positional isomers |
| Silver Ion (Ag⁺)-HPLC | Interaction of double bonds with silver ions | Excellent separation of isomers based on unsaturation and double bond position | Can be complex to optimize |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to investigate the dynamics of metabolic pathways. nih.govd-nb.info By providing cells or organisms with substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the path of these isotopes through various metabolic reactions. nih.gov
In the context of this compound, ¹³C-labeled precursors like glucose or specific fatty acids can be used to study its synthesis and turnover. For instance, by supplying ¹³C-labeled oleic acid and unlabeled docosahexaenoic acid, one can monitor the incorporation of the labeled oleic acid into the sn-1 and sn-3 positions of the glycerol backbone.
Mass spectrometry or NMR spectroscopy is then used to analyze the isotopic labeling patterns in the resulting this compound and other related metabolites. nih.gov This information is then used in computational models to calculate the rates (fluxes) of the metabolic reactions involved in its formation and degradation. d-nb.info
This approach provides a dynamic view of lipid metabolism, offering insights into how the synthesis and breakdown of specific TAGs are regulated under different physiological or pathological conditions.
Table 4: Examples of ¹³C-Labeled Precursors for Metabolic Flux Analysis of this compound
| Labeled Precursor | Metabolic Pathway Traced | Information Gained |
|---|---|---|
| [U-¹³C]-Glucose | De novo lipogenesis and glycerol synthesis | Rate of synthesis of the glycerol backbone and fatty acids from glucose |
| [¹³C]-Oleic Acid | Fatty acid incorporation | Rate of esterification of oleic acid into the sn-1 and sn-3 positions |
| [¹³C]-Docosahexaenoic Acid | Fatty acid incorporation | Rate of esterification of docosahexaenoic acid into the sn-2 position |
Future Directions and Research Perspectives
Unraveling Novel Biosynthetic and Degradative Enzymes
The synthesis and breakdown of 1,3-Dioleyl-2-docosahexaenoyl Glycerol (B35011) are presumed to follow the general pathways of triacylglycerol metabolism, but the specific enzymes responsible for incorporating oleic acid and docosahexaenoic acid (DHA) into the glycerol backbone with such precision are not fully characterized.
Biosynthesis: The primary route for TAG synthesis is the Kennedy pathway, involving a series of enzymatic acylations. libretexts.org Key enzymes in this pathway include Glycerol-3-phosphate acyltransferase (GPAT), Acylglycerophosphate acyltransferase (AGPAT), Phosphatidic acid phosphohydrolase (PAP), and Diacylglycerol acyltransferase (DGAT). libretexts.orgnih.gov DGAT enzymes (DGAT1 and DGAT2) catalyze the final, committed step in TAG synthesis and are crucial determinants of the final fatty acid composition. wustl.edunih.gov Future research will likely focus on identifying DGAT isoforms or other novel acyltransferases with high specificity for oleoyl-CoA and docosahexaenoyl-CoA, which would explain the preferential formation of 1,3-Dioleyl-2-docosahexaenoyl Glycerol over its isomers. The existence of multiple enzyme isoforms suggests that each may have a distinct functional role in the synthesis of specific TAGs. nih.gov
Degradation: The catabolism of TAGs is mediated by lipases. Adipose triglyceride lipase (B570770) (ATGL) initiates lipolysis, followed by hormone-sensitive lipase (HSL) and finally monoacylglycerol lipase (MGL). libretexts.org The substrate specificity of these lipases for TAGs containing very-long-chain polyunsaturated fatty acids like DHA is an area requiring further investigation. Researchers will need to determine if specific lipases preferentially hydrolyze the oleic acid moieties at the sn-1 and sn-3 positions, leaving a 2-docosahexaenoyl glycerol intermediate, or if other, yet-to-be-discovered lipases are involved.
| Enzyme Family | Abbreviation | Function | Potential Role in this compound Metabolism |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the first step of the Kennedy pathway, acylating glycerol-3-phosphate. libretexts.org | Initiates the glycerol backbone for subsequent fatty acid additions. |
| Acylglycerophosphate acyltransferase | AGPAT | Adds the second fatty acid to form phosphatidic acid. libretexts.org | Incorporates either oleic acid or DHA at the sn-2 position. |
| Phosphatidic acid phosphohydrolase | PAP | Dephosphorylates phosphatidic acid to yield diacylglycerol. libretexts.org | Prepares the intermediate for the final acylation step. |
| Diacylglycerol acyltransferase | DGAT | Catalyzes the final and committed step, adding the third fatty acid to diacylglycerol. nih.gov | Crucial for the specific placement of oleic acid at the sn-1/3 positions. Isoform specificity is a key research question. |
| Adipose Triglyceride Lipase | ATGL | Initiates the hydrolysis of TAGs. libretexts.org | Likely the first enzyme to cleave an oleic acid from the glycerol backbone. |
| Hormone-Sensitive Lipase | HSL | Hydrolyzes diacylglycerols. libretexts.org | Acts on the diacylglycerol intermediate after ATGL action. |
| Monoacylglycerol Lipase | MGL | Completes lipolysis by hydrolyzing monoacylglycerols. libretexts.org | Releases the final fatty acid and glycerol. |
Advanced Mechanistic Studies using CRISPR/Cas9 and Gene Editing Technologies
The advent of CRISPR/Cas9 and other gene-editing tools provides an unprecedented opportunity to dissect the metabolic pathways of this compound with high precision. nih.gov These technologies allow for the targeted knockout, knockdown, or modification of genes encoding the enzymes hypothesized to be involved in its metabolism. numberanalytics.com
For instance, researchers can use CRISPR/Cas9 to create cell lines or animal models lacking specific DGAT isoforms. nih.gov By analyzing the resulting lipid profiles in these models, it would be possible to determine which specific enzyme is responsible for the synthesis of this particular TAG. Similarly, knocking out specific lipases would clarify their roles in its degradation. CRISPR-based screening can also be used to perform unbiased searches for novel genes that influence the levels of this compound, potentially uncovering new regulatory proteins or metabolic enzymes. pnas.orgnews-medical.net These approaches will be transformative in moving from correlational observations to causal, mechanistic understanding. nih.gov
Integration with Multi-omics Data (Proteomics, Transcriptomics, Metabolomics)
A systems-biology approach, integrating various "omics" platforms, is essential for a comprehensive understanding of this compound metabolism. nih.gov
Transcriptomics can reveal the expression levels of genes encoding enzymes like DGATs and lipases in different tissues or under various physiological conditions, providing clues about where and when this TAG is synthesized or catabolized. nih.gov
Proteomics can quantify the actual levels of these enzymes and identify post-translational modifications that may regulate their activity. nih.gov
Metabolomics and Lipidomics can precisely quantify the levels of this compound, its precursors (e.g., diacylglycerol intermediates), and its breakdown products, providing a direct readout of the metabolic flux. frontiersin.orgrsc.org
Integrating these datasets can build predictive models of how cellular metabolism is regulated to control the synthesis of this specific TAG. nih.govfrontiersin.org For example, a multi-omics study could reveal that under a specific dietary condition, the transcription of a particular DGAT isoform is upregulated (transcriptomics), leading to higher protein levels (proteomics) and a corresponding increase in this compound (lipidomics).
Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures)
Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues where lipid metabolism occurs. news-medical.net Advanced in vitro models, such as organoids and 3D cell cultures, offer a more physiologically relevant system for studying the metabolism of this compound. nih.govcrownbio.com
Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and cellular heterogeneity of organs like the liver, intestine, or adipose tissue. nih.govfrontiersin.org Using these models, researchers can study TAG synthesis, storage in lipid droplets, and lipolysis in a context that more closely mimics the in vivo state. nih.gov For example, intestinal organoids could be used to study the synthesis and packaging of this TAG into chylomicrons following the absorption of dietary fats. creative-proteomics.com These models are also amenable to genetic manipulation with CRISPR/Cas9, providing a powerful platform for mechanistic studies. nih.gov
| Technology | Application | Potential Insights |
|---|---|---|
| CRISPR/Cas9 Gene Editing | Targeted knockout/modification of genes for enzymes like DGATs and lipases in cell lines and animal models. nih.govnih.gov | Determine the specific enzymes essential for the compound's synthesis and degradation. |
| Multi-omics Integration | Combined analysis of transcriptomics, proteomics, and lipidomics data from relevant tissues. nih.govnih.gov | Build comprehensive models of the regulatory networks controlling the compound's abundance. |
| Organoid/3D Cultures | Modeling lipid metabolism in physiologically relevant 3D structures of intestinal, liver, or adipose tissue. frontiersin.orgnih.gov | Investigate synthesis, lipid droplet storage, and breakdown in a tissue-like context. |
Elucidation of Post-Translational Modifications Affecting Related Enzymes
The activity of metabolic enzymes is often regulated by post-translational modifications (PTMs), such as phosphorylation, acetylation, ubiquitination, and SUMOylation. nih.govnih.gov These modifications can rapidly alter an enzyme's catalytic activity, stability, or subcellular localization in response to cellular signals. doaj.org
Future research must investigate how PTMs regulate the key enzymes in the metabolic pathway of this compound. For example, the phosphorylation state of DGAT or HSL could be a critical switch that turns the synthesis or degradation of this TAG on or off. oup.com Identifying the specific kinases, phosphatases, acetyltransferases, and deacetylases that act on these enzymes will uncover new layers of metabolic regulation and could reveal novel targets for influencing the levels of this compound. mdpi.com
Comparative Studies of Positional Isomer Bioactivity and Metabolism
The position of fatty acids on the glycerol backbone is not random and can significantly impact the physical properties and metabolic fate of a TAG molecule. ncert.nic.inaocs.org Therefore, it is crucial to conduct comparative studies on the bioactivity and metabolism of this compound and its positional isomers, such as 1,2-Dioleyl-3-docosahexaenoyl Glycerol.
These isomers may be hydrolyzed by lipases at different rates, leading to the release of fatty acids and monoacylglycerols at different times and locations within the body. aocs.org Advanced analytical techniques are required to separate and identify these isomers in complex biological mixtures. nih.govnih.gov Comparing the metabolic processing and downstream signaling effects of these distinct molecules will be critical to determining whether the specific structure of this compound confers unique biological functions. For example, the structured TAG 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO) is known to have beneficial effects in infant nutrition that differ from its isomers. sigmaaldrich.comnih.gov Similar structure-function relationships may exist for DHA-containing TAGs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
